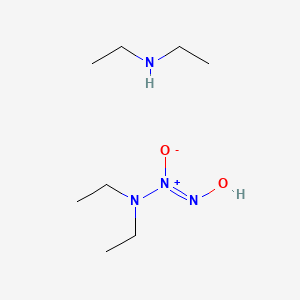
Terpin
Vue d'ensemble
Description
Terpin, also known as p-menthane-1,8-diol, is a naturally occurring organic compound with the molecular formula C10H20O2. It is a monocyclic monoterpenoid alcohol that is commonly found in essential oils derived from plants such as oregano, thyme, and eucalyptus. This compound is widely recognized for its use as an expectorant in the treatment of respiratory conditions like bronchitis and pneumonia .
Mécanisme D'action
Target of Action
Terpin, specifically this compound hydrate, primarily targets the bronchial secretory cells in the lower respiratory tract . These cells play a crucial role in the production and secretion of mucus, a key component in our body’s defense mechanism against pathogens.
Mode of Action
This compound hydrate works directly on the bronchial secretory cells, improving mucociliary function . It helps to liquify and facilitate the elimination of bronchial secretions, thereby easing congestion in patients with acute or chronic bronchitis and related pulmonary conditions . Additionally, it exerts a weak antiseptic effect on the pulmonary parenchyma .
Biochemical Pathways
For instance, α-Terpineol, a derivative of this compound, has been reported to induce cell cycle arrest and apoptosis in certain cell lines . .
Pharmacokinetics
In silico results for terpinen-4-ol, a derivative of this compound, indicated adequate absorption and distribution of the molecule in vivo .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms in patients with bronchitis, pneumonia, bronchiectasis, chronic obstructive pulmonary disease (COPD), and infectious or inflammatory diseases of the upper respiratory tract . By improving mucociliary function and exerting a weak antiseptic effect, this compound hydrate helps to clear mucus and ease congestion .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound is mostly based on chemical hydration using α-pinene or turpentine . Moreover, the biological properties of this compound derivatives can be affected by factors such as pH, temperature, and the presence of other compounds . .
Analyse Biochimique
Biochemical Properties
α-Terpineol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . It has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound .
Cellular Effects
α-Terpineol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, oral administration of α-Terpineol can reduce mean arterial pressure, indicating an antioxidant effect .
Molecular Mechanism
The molecular mechanism of α-Terpineol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its wide range of biological applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of α-Terpineol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of α-Terpineol vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
α-Terpineol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of α-Terpineol within cells and tissues are complex processes that involve various transporters or binding proteins . These processes affect its localization or accumulation .
Subcellular Localization
The subcellular localization of α-Terpineol and its effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terpin can be synthesized through the hydration of α-pinene, a major component of turpentine oil. The reaction typically involves the use of acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The process can be carried out in a single-stage or two-stage hydration reaction. In the single-stage process, α-pinene is directly hydrated to form this compound, while in the two-stage process, α-pinene is first converted to this compound hydrate, which is then dehydrated to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the fractional distillation of essential oils, such as pine oil, to isolate α-pinene, followed by its chemical hydration. This method is preferred due to the high yield and purity of the final product. Additionally, biotechnological processes involving the microbial transformation of monoterpenes like limonene and α-pinene have been explored for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Terpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form terpinene and other related compounds.
Reduction: Reduction of this compound can yield terpinolene.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinene, terpinolene.
Reduction: Terpinolene.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Terpin has a wide range of scientific research applications, including:
Chemistry: this compound
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWAMSGVWEHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023643, DTXSID401031800, DTXSID501031803 | |
| Record name | Terpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Terpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-p-Menthan-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 20 °C | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |
| Record name | Terpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terpin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-p-Menthan-1,8-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpin, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERPIN HYDRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TERPIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Terpin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-p-Menthan-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menthane-1,8-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TERPIN, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of terpin hydrate?
A1: this compound hydrate, a commonly studied form of this compound, has the molecular formula C10H20O2·H2O and a molecular weight of 190.28 g/mol. [, ]
Q2: How can the cis-trans configuration of 1,8-terpins be determined?
A2: X-ray crystallography has been used to definitively elucidate the crystal structures of “cis-terpin” (this compound hydrate) and “trans-terpin,” confirming the cis and trans relationships of the hydroxyl group at C-1 and the 1-hydroxy-1-methylethyl group at C-4, respectively. These configurations are consistent with their structures in solution. []
Q3: What spectroscopic techniques are used to characterize this compound and its derivatives?
A3: Researchers utilize various spectroscopic methods to analyze this compound and related compounds. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile components, Nuclear Magnetic Resonance (NMR) for structural analysis, and Fourier-transform infrared spectroscopy (FTIR) to study functional groups. [, , , ]
Q4: Can zeolites be used in the purification of terpineol?
A4: Yes, zeolites, specifically those activated by acetic acid, have shown promise in the decolorization of crude terpineol by adsorbing unreacted this compound hydrate and other impurities. This process can enhance the purity of terpineol, increasing its market value. []
Q5: Can this compound hydrate be dehydrated to yield other terpenes?
A5: Yes, this compound hydrate can be dehydrated to produce various terpenes. For instance, treating it with a copper-zinc catalyst system or specific synthetic zeolites can lead to the formation of γ-terpinene. [] Additionally, reacting this compound hydrate with 60% acetic acid at 70°C for 10 hours produces dl-α-terpineol and trans-terpin. []
Q6: How does sulfuric acid concentration influence the products of limonene oxide reaction?
A6: The heterogeneous uptake of limonene oxide by sulfuric acid solutions varies with acid concentration. In solutions with greater than 30% (w) sulfuric acid, reactive uptake is observed. The reactions yield different products depending on the concentration, including monoterpenes, terpineols, this compound hydrates, and this compound hydrate diorganosulfate. [, ]
Q7: Can this compound hydrate be synthesized from turpentine?
A7: Yes, this compound hydrate can be synthesized through the hydration of pinenes, the primary constituents of turpentine, in the presence of sulfuric acid. Optimization studies have investigated the influence of parameters such as temperature, acid concentration, reaction time, and the mass ratio of reactants on the yield of this compound hydrate. []
Q8: Does terpinen-4-ol exhibit insecticidal properties?
A8: Yes, terpinen-4-ol has demonstrated insecticidal effects, particularly against houseflies (Musca domestica). Studies have reported its contact LD50, poisoning symptoms, and inhibitory effects on enzymes like Na+,K+-ATPase. []
Q9: What is the significance of α-terpineol in microbial metabolism?
A9: α-Terpineol plays a role in the biotransformation pathways of certain yeasts. For example, Saccharomyces cerevisiae, Torulaspora delbrueckii, and Kluyveromyces lactis can convert linalool and nerol into α-terpineol, which is then further metabolized into cis-terpin hydrate. []
Q10: Do the essential oils of Hedychium species exhibit antioxidant properties?
A10: Yes, the rhizome essential oils of various Hedychium species, including H. ellipticum, H. aurantiacum, H. coronarium, and H. spicatum, have shown antioxidant activities. These activities have been assessed through methods such as Fe2+ chelating activity, DPPH radical scavenging, and reducing power assays. []
Q11: What analytical techniques are used to quantify this compound hydrate in pharmaceutical formulations?
A11: Gas chromatography (GC) is widely employed for the quantitative determination of this compound hydrate in pharmaceutical preparations. Methods typically involve extracting this compound hydrate with a suitable solvent and analyzing it on a GC system. Internal standards are often used to improve accuracy and precision. [, , , ]
Q12: Can a spectrophotometric method be used to assay this compound hydrate?
A12: Yes, a spectrophotometric assay has been developed for quantifying this compound hydrate. This method relies on the reaction between this compound hydrate and phosphomolybdic acid under controlled conditions, resulting in a measurable color change proportional to the this compound hydrate concentration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















